6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one
Overview
Description
6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one is a heterocyclic compound that features both an indene and a tetrahydropyridazinone moiety
Mechanism of Action
Target of Action
The primary targets of the compound “6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into these aspects.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired tetrahydropyridazinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid: This compound also features an indene moiety and has been studied for its potential as a retinoic acid receptor α agonist.
(5E)-6-(2,3-dihydro-1H-inden-5-yl)-2-methylhex-5-en-2-ol:
Uniqueness
6-(2,3-dihydro-1H-inden-5-yl)-2,3,4,5-tetrahydropyridazin-3-one is unique due to its combination of indene and tetrahydropyridazinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yl)-4,5-dihydro-1H-pyridazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-7-6-12(14-15-13)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQQEWWQIYWXNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NNC(=O)CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331858 | |
Record name | 3-(2,3-dihydro-1H-inden-5-yl)-4,5-dihydro-1H-pyridazin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679147 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866050-09-1 | |
Record name | 3-(2,3-dihydro-1H-inden-5-yl)-4,5-dihydro-1H-pyridazin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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